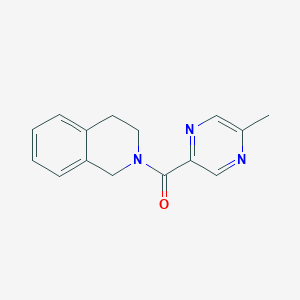

3,4-dihydro-1H-isoquinolin-2-yl-(5-methylpyrazin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3,4-dihydro-1H-isoquinolin-2-yl-(5-methylpyrazin-2-yl)methanone” is a complex organic molecule. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle, and a pyrazine group, which is a type of aromatic heterocycle. The “3,4-dihydro-1H” prefix suggests that the isoquinoline ring is not fully aromatic but has two additional hydrogen atoms, making it a tetrahydroisoquinoline .

Wissenschaftliche Forschungsanwendungen

- Pyrazine derivatives, including those containing the 2-(5-methylpyrazine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline scaffold, have shown promising antimicrobial properties . These compounds may serve as potential agents against bacterial, fungal, and viral infections.

- Some synthesized pyrazine derivatives exhibit anticancer effects. For instance, bortezomib and Oltipraz are anti-cancer drugs that contain pyrazine moieties . Investigating the specific mechanisms of action and optimizing these derivatives could lead to novel cancer therapies.

- Glipizide , a pyrazine-based compound, is used as an antidiabetic medication . Further research into similar derivatives may reveal additional anti-diabetic effects.

- Certain pyrazine derivatives, such as (3-aminopyrazin-2-yl)(4-(6-aminopyrimidine-4-yl)piperazin-1-yl) methanone , have demonstrated antioxidant activity . Investigating the structure-activity relationship of these compounds could lead to the development of potent antioxidants.

- Thionazine , a pyrazine derivative, serves as an insecticide and nematicide . Understanding its mode of action and optimizing its efficacy could benefit pest control.

- Exploring the nuclease activity of pyrazine derivatives in the presence of reducing agents like hydrogen peroxide (H₂O₂) may reveal their potential in DNA cleavage .

- Pyrazine derivatives have been investigated for analgesic, anti-inflammatory, and diuretic effects . Further studies could uncover additional therapeutic applications.

Antimicrobial Activity

Anticancer Potential

Antidiabetic Properties

Antioxidant Activity

Insecticidal and Nematicidal Properties

DNA Cleavage Activity

Other Miscellaneous Applications

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(5-methylpyrazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-11-8-17-14(9-16-11)15(19)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFATBOSDWOQCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-1H-isoquinolin-2-yl-(5-methylpyrazin-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2587865.png)

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2587871.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)

![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)